2,4-Dimethoxyquinazoline-6-carbonitrile
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Overview
Description
2,4-Dimethoxyquinazoline-6-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxyquinazoline-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxyaniline with cyanogen bromide in the presence of a base. The reaction is carried out under reflux conditions, leading to the formation of the desired quinazoline derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxyquinazoline-6-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products:
Oxidation: Quinazoline-6-carboxylic acid derivatives.
Reduction: Quinazoline-6-amine derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
2,4-Dimethoxyquinazoline-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethoxyquinazoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as a kinase inhibitor, blocking the phosphorylation of target proteins and thereby affecting cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Quinazoline: The parent compound with a simpler structure.
2,4-Dimethoxyquinazoline: Lacks the nitrile group but shares similar properties.
Quinazoline-6-carbonitrile: Similar structure but without the methoxy groups.
Uniqueness: 2,4-Dimethoxyquinazoline-6-carbonitrile stands out due to its combination of methoxy and nitrile groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C11H9N3O2 |
---|---|
Molecular Weight |
215.21 g/mol |
IUPAC Name |
2,4-dimethoxyquinazoline-6-carbonitrile |
InChI |
InChI=1S/C11H9N3O2/c1-15-10-8-5-7(6-12)3-4-9(8)13-11(14-10)16-2/h3-5H,1-2H3 |
InChI Key |
RRKPOPCOEVCKMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC2=C1C=C(C=C2)C#N)OC |
Origin of Product |
United States |
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